Cy7 amine

Vue d'ensemble

Description

Cy7 amine refers to a class of compounds that are primary amines, which are organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, making them reactive and versatile for various chemical applications. Primary amines are important in the synthesis of numerous chemical products, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of primary amines can be achieved through several methods. One such method is described in a study where primary amines are synthesized from boronic acids using cyanamidyl/arylcyanamidyl radicals as the aminating species . This process is metal and base-free and is mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA) and N-bromosuccinimide (NBS). The reaction is fast, completing within 1 hour, and the primary amines are initially obtained as their corresponding ammonium trifluoroacetate salts. These salts are then treated with aqueous NaOH to yield the free amines, which are isolated through column chromatography .

Molecular Structure Analysis

The molecular structure of primary amines is pivotal to their reactivity. For instance, the molecular structure of tri(1-cyclohepta-2,4,6-trienyl)amine is described as a flattened trigonal pyramid, which is a deviation from the typical trigonal pyramidal shape of tertiary amines . This structural difference influences the reactivity and the types of reactions the amine can participate in.

Chemical Reactions Analysis

Primary amines can undergo various chemical reactions due to their nucleophilic nature. For example, tri(1-cyclohepta-2,4,6-trienyl)amine reacts with tropylium tetrafluoroborate to form N-tropylidene-(1-cyclohepta-2,4,6-trienyl)-immonium tetrafluoroborates . These reactions are typically characterized by spectroscopic methods such as IR and NMR, which provide insights into the chemical structure and reactivity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of primary amines are influenced by their molecular structure. These properties include solubility, boiling point, and reactivity towards acids and electrophiles. For instance, the synthesis of stereogenic, all-carbon quaternary center-containing cycloalkanones involves a primary amine, thiourea-based dual catalysis pathway, which showcases the ability of primary amines to act as catalysts in enantioselective synthesis . The physical properties such as solubility in organic solvents are crucial for the isolation and purification of the synthesized amines, as seen in the column chromatography isolation method .

Applications De Recherche Scientifique

1. Applications in Studying Cell Physiology

- Cy7 amine derivatives have been utilized for photoactivation in cellular studies. For instance, tertiary amines linked to a photoremovable protecting group (CyHQ) created photoactivatable forms suitable for studying cell physiology, demonstrating efficient release of bioactive molecules through photoexcitation (Asad et al., 2017).

2. Biobased Amines in Polymer Synthesis

- Amines like Cy7 are pivotal in synthesizing polymers such as polyamides, polyureas, and polyepoxydes, with applications in various industries including automotive, aerospace, and health (Froidevaux et al., 2016).

3. Catalysis and Synthesis of Pharmaceuticals

- In the synthesis of amines, particularly cyclopentylamine used in pesticides, cosmetics, and medicines, catalysts utilizing Cy7 derivatives have shown significant efficiency (Guo et al., 2019).

4. DNA-Protein Cross-Linking Research

- Research on N,N-Bis-(2-chloroethyl)-amine (which can be related to Cy7 amine chemistry) has been conducted to understand its role in DNA-protein cross-linking, crucial in studying drug mechanisms for cancers and autoimmune diseases (Groehler IV et al., 2016).

5. Bioimaging and Photophysical Properties

- Heptamethine cyanines (Cy7) have been vital in bioimaging. Research on Cy7 derivatives shows that a single substitution can significantly alter their absorption maxima and photophysical properties, important for designing applications like fluorescent probes and sensors (Štacková et al., 2020).

6. Oral Absorption Studies in Pharmaceuticals

- Cy7-labeled polysaccharides have been used to track oral absorption in pharmaceutical research. This has enabled a deeper understanding of the absorption characteristics and mechanisms of these substances (Zhang et al., 2021).

Mécanisme D'action

Target of Action

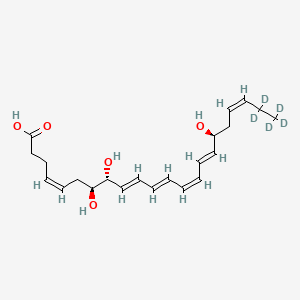

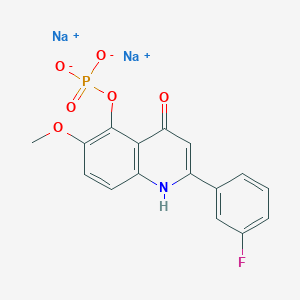

Cy7 amine, also known as 6-[6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride, is a functionalized cyanine dye . It contains a free amine group that can be conjugated with a variety of functionalities, including NHS esters, and epoxides . This makes it reactive towards electrophiles .

Mode of Action

The primary mode of action of Cy7 amine is through its interaction with cell membranes. It acts as a molecular jackhammer, causing the molecule to stretch longitudinally and axially through concerted whole molecule vibrations . This vibronic (vibrational and electronic mode coupling) driven activation leads to the mechanical disassembly of cell membranes and cytoskeletons in human melanoma A375 cells .

Biochemical Pathways

It is known that the compound’s action is distinct from both photodynamic therapy and photothermal therapy .

Pharmacokinetics

It is known that cyanine dyes, including cy7, have excellent tumor-targeting capacity, high quantum yield, low tissue autofluorescence, long absorption wavelength, and low background interference . These properties suggest that Cy7 amine could have favorable pharmacokinetic characteristics for use in live organism imaging and other applications requiring low fluorescence background .

Result of Action

The result of Cy7 amine’s action is the rapid killing of cells by necrosis . Its vibronic-driven action promotes necrotic cell death by causing the mechanical disassembly of cell membranes . It has been observed that Cy7-amine was much less efficient than Cy7.5-amine in opening cell membranes .

Orientations Futures

Propriétés

IUPAC Name |

6-[6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDKSBYSJGPWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H60Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)